1-Ethyl-2-phenylaziridine
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Overview
Description
1-Ethyl-2-phenylaziridine is an organic compound with the molecular formula C10H13N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
1-Ethyl-2-phenylaziridine can be synthesized through several methods. One common synthetic route involves the reaction of (1-phenyl-2-bromoethyl)dimethylsulfonium bromide with ethylamine . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form more stable products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-phenylaziridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialized polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-phenylaziridine involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of more stable products, such as amines and oxazolidinones . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
1-Ethyl-2-phenylaziridine can be compared to other aziridines and azetidines:
2-Phenylaziridine: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1-Methyl-2-phenylaziridine:
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-ethyl-2-phenylaziridine |
InChI |
InChI=1S/C10H13N/c1-2-11-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
UUJCYIMTWZWQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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